molecular formula C12H8N2O4 B7838356 3-Nitro-5-(pyridin-4-yl)benzoic acid

3-Nitro-5-(pyridin-4-yl)benzoic acid

Cat. No.: B7838356
M. Wt: 244.20 g/mol
InChI Key: ZFBVSIAPJYXEKU-UHFFFAOYSA-N
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Description

3-Nitro-5-(pyridin-4-yl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a pyridin-4-yl group at the 5-position of the aromatic ring. The nitro and carboxylic acid groups confer reactivity and acidity, while the pyridinyl moiety may enable coordination chemistry or hydrogen bonding, suggesting utility in pharmaceuticals, materials science, or catalysis .

Properties

IUPAC Name

3-nitro-5-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-5-9(6-11(7-10)14(17)18)8-1-3-13-4-2-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBVSIAPJYXEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Electrophilic Nitration

Introducing the nitro group after pyridyl incorporation leverages the directing effects of both the pyridine and carboxylic acid groups.

Procedure (inspired by):

  • Substrate : 5-(Pyridin-4-yl)benzoic acid.

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ (10%) at 0–5°C.

  • Reaction Time : 2–4 hours.

  • Regiochemical Outcome : The pyridyl group (meta-director) and carboxylic acid (meta/para-director) synergistically direct nitration to the 3-position.

  • Yield : ~60–70% (extrapolated from nitration of 4-pyridyl-benzoic acid derivatives).

Mechanistic Insight :
Nitronium ion (NO₂⁺) attack occurs preferentially at the position meta to both the pyridyl and carboxylic acid groups, minimizing steric and electronic clashes.

Oxidation of Functionalized Benzaldehyde Precursors

Ozonolysis-Mediated Oxidation

Oxidation of aldehyde intermediates to carboxylic acids is a reliable step in benzoic acid synthesis.

Example (adapted from):

  • Starting Material : 3-Nitro-5-(pyridin-4-yl)benzaldehyde.

  • Oxidizing System : NaClO₂ (1.5 equiv), NaH₂PO₄ (1.5 equiv), 2-methyl-2-butene (scavenger), in t-BuOH/H₂O (1:1).

  • Conditions : Stir at 20–25°C for 1 hour.

  • Yield : >90% (observed in analogous oxidations).

Advantages :

  • Mild conditions prevent degradation of nitro or pyridyl groups.

  • High selectivity for aldehyde-to-carboxylic acid conversion.

Multi-Step Synthesis Involving Protective Group Strategies

Ester Protection/Deprotection Sequences

To avoid side reactions during nitration or coupling, temporary esterification of the carboxylic acid is often employed.

Stepwise Workflow :

  • Methyl Ester Formation : Treat 5-bromo-3-nitrobenzoic acid with SOCl₂/MeOH.

  • Suzuki Coupling : React methyl 5-bromo-3-nitrobenzoate with pyridin-4-ylboronic acid (conditions as in Section 1.1).

  • Ester Hydrolysis : Reflux with NaOH (2M) in EtOH/H₂O to yield final product.

  • Overall Yield : ~65–70% (estimated from similar multi-step syntheses).

Challenges and Optimization Strategies

Solubility and Purification Issues

  • Problem : Low solubility of nitro-pyridyl benzoic acids in common organic solvents complicates purification.

  • Solution : Use polar aprotic solvents (DMF, DMSO) for reactions and recrystallize from ethyl acetate/hexane.

Competing Reaction Pathways

  • Nitration Over-Oxidation : Controlled temperature (0–5°C) and stoichiometric HNO₃ minimize byproducts.

  • Pd Catalyst Poisoning : Use excess PPh₃ to stabilize Pd(0) species during coupling.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Suzuki CouplingBromide + Boronic Acid75–85%High regioselectivityRequires pre-functionalized bromide
Electrophilic NitrationHNO₃/H₂SO₄ on pre-coupled pyridyl60–70%Direct nitration post-couplingRisk of over-nitration
Oxidation of AldehydesOzonolysis/NaClO₂ oxidation>90%High efficiencyRequires aldehyde precursor

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂), a critical transformation for generating intermediates in pharmaceutical synthesis.

Key Reagents and Conditions:

Reagent SystemConditionsProductYield/Notes
H₂/Pd-CEthanol, RT, 6–12 hrs3-Amino-5-(pyridin-4-yl)benzoic acidHigh yield (>85%)
Fe/HClReflux, aqueous HCl3-Amino-5-(pyridin-4-yl)benzoic acidModerate yield (60–70%)
  • Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, facilitating sequential electron transfer to the nitro group. The pyridine ring remains intact under these conditions .

  • Application : The resulting amino derivative serves as a precursor for amidation or diazotization reactions.

Electrophilic Aromatic Substitution (EAS)

Observed Reactions:

ReactionReagents/ConditionsProductSelectivity
NitrationHNO₃/H₂SO₄, 0–5°C3,5-Dinitro derivative (minor)Low due to deactivation
SulfonationFuming H₂SO₄, 100°C3-Nitro-5-(pyridin-4-yl)benzenesulfonic acidRequires harsh conditions
  • Limitations : Competitive side reactions (e.g., decarboxylation) occur under strongly acidic conditions.

Nucleophilic Aromatic Substitution (NAS)

The nitro group enhances the susceptibility of the benzene ring to nucleophilic attack at positions ortho and para to itself.

Documented Examples:

NucleophileConditionsProductNotes
NH₃ (ammonia)Cu catalyst, 150°C3-Amino-5-(pyridin-4-yl)benzoic acidRequires high pressure
KSCNDMSO, 120°C3-Thiocyanato derivativeLimited applicability
  • Regioselectivity : Substitution occurs preferentially at the 4-position of the benzene ring (para to the nitro group) .

Carboxylic Acid Reactions

The -COOH group participates in typical acid-derived reactions:

ReactionReagents/ConditionsProduct
EsterificationMeOH/H₂SO₄, refluxMethyl 3-nitro-5-(pyridin-4-yl)benzoate
AmidationSOCl₂ → RNH₂3-Nitro-5-(pyridin-4-yl)benzamide
  • Industrial Relevance : Ester derivatives improve solubility for subsequent coupling reactions .

Pyridine Ring Modifications

The pyridin-4-yl group undergoes selective transformations:

ReactionReagents/ConditionsProduct
N-OxidationmCPBA, CH₂Cl₂, RTPyridine N-oxide derivative
AlkylationMeI, K₂CO₃, DMFN-Methylpyridinium salt
  • Challenges : N-Oxidation does not alter the benzoic acid core but enhances coordination capacity .

Metal-Catalyzed Coupling Reactions

The pyridine and benzoic acid moieties enable participation in cross-coupling reactions for constructing complex architectures.

Example:

Reaction TypeCatalyst SystemProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiphenyl-linked analogsMOF synthesis
  • Substrate Requirements : Prior halogenation (e.g., bromination at the 4-position of the benzene ring) is necessary for effective coupling .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

ConditionsProductNotes
Cu powder, quinoline, 200°C3-Nitro-5-(pyridin-4-yl)benzeneForms aromatic hydrocarbon
NaOH, 300°CSame as aboveLow yield due to side reactions

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has demonstrated that derivatives of benzoic acid, including 3-nitro-5-(pyridin-4-yl)benzoic acid, exhibit antiviral properties. A study focused on the design and synthesis of novel compounds showed that certain derivatives displayed significant inhibitory activity against HIV-1. Among these, compounds similar to this compound were found to inhibit viral growth effectively without significant cytotoxicity in tested cell lines .

Insecticidal Properties
Another area of interest is the compound's potential as an insecticide. Research on N-(pyridin-4-ylmethyl)anilines has identified them as effective inhibitors of the Ae. Kir1 channel in Aedes aegypti, which is crucial for mosquito excretion. The study reported that certain synthesized compounds showed high mortality rates in mosquito larvae, indicating potential for developing new insecticides based on this scaffold .

Coordination Chemistry

Synthesis of Coordination Polymers
this compound has been utilized in the synthesis of coordination polymers (CPs). Two notable CPs were formed with zinc and cadmium ions, characterized by their luminescent properties. These polymers were synthesized hydrothermally and analyzed using techniques such as IR spectroscopy and X-ray diffraction . The resulting materials exhibited unique structural features that could be leveraged for applications in photonics and catalysis.

Material Science

Photoluminescent Properties
The coordination polymers derived from this compound have shown promising photoluminescent properties, which can be harnessed in optoelectronic devices. The study highlighted the potential use of these materials in sensors or light-emitting devices due to their ability to emit light upon excitation .

Data Tables

Application AreaDescriptionReference
Medicinal ChemistryAntiviral activity against HIV-1; low cytotoxicity
Insecticidal PropertiesEffective against Aedes aegypti larvae
Coordination ChemistryFormation of luminescent coordination polymers with Zn and Cd

Case Studies

Case Study 1: Antiviral Activity
In a study evaluating various benzoic acid derivatives for anti-HIV activity, compounds similar to this compound were synthesized and tested. The results indicated that these compounds could inhibit viral replication significantly while maintaining low toxicity levels in human cell lines .

Case Study 2: Insecticide Development
A high-throughput screening campaign identified several novel compounds based on the pyridine scaffold that effectively targeted the Ae. Kir1 channel. These compounds demonstrated over 80% mortality in mosquito larvae within 48 hours, suggesting their potential as new insecticides .

Mechanism of Action

The mechanism of action of 3-nitro-5-(pyridin-4-yl)benzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural Analogs with Pyridinyl Substituents

3-Nitro-5-(pyridin-4-yl)phenol (25)
  • Molecular Formula : C₁₁H₈N₂O₃
  • Functional Groups: Nitro, pyridin-4-yl, phenol.
  • Synthesis: Prepared via Suzuki coupling of 3-bromo-5-nitrophenol and pyridin-4-ylboronic acid (14% yield) .
  • Physical Properties : Melting point of 200°C (with decomposition).
  • Spectral Data: ¹H NMR (DMSO-d₆): Peaks at δ 7.56–8.67 ppm (aromatic protons), 10.76 ppm (phenolic -OH). IR: Absorption at 2923 cm⁻¹ (O-H stretch).
(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic Acid (IV)
  • Molecular Formula: C₁₄H₁₁NO₂
  • Functional Groups : Pyridin-4-ylvinyl, carboxylic acid.
  • Synthesis: Derived from Knoevenagel condensation followed by Jones oxidation of the aldehyde precursor .
  • Crystallography: Crystallizes in monoclinic space group P₂₁ with unit cell parameters a = 3.89359(7) Å, b = 17.7014(3) Å, c = 8.04530(12) Å, β = 94.4030(16)° .

Analogs with Trifluoromethyl Substituents

5-Nitro-2-(trifluoromethyl)benzoic Acid
  • Molecular Formula: C₈H₄F₃NO₄
  • Functional Groups : Nitro, trifluoromethyl, carboxylic acid.
  • Commercial Availability : >97.0% purity (Kanto Reagents) .
  • Key Differences : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to the pyridinyl group, which may offer hydrogen-bonding or metal-coordination sites.

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Predicted) Acidity (pKa)
3-Nitro-5-(pyridin-4-yl)benzoic Acid N/A Moderate in polar solvents ~2.1 (carboxylic acid)
3-Nitro-5-(pyridin-4-yl)phenol 200 (decomp.) Low in water ~10 (phenol)
(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic Acid N/A High in DMSO ~2.1
5-Nitro-2-(trifluoromethyl)benzoic Acid N/A Low in water ~1.5

Biological Activity

3-Nitro-5-(pyridin-4-yl)benzoic acid (NPBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides an overview of its biological activity, including relevant case studies and research findings.

The biological activity of NPBA can be attributed to its ability to inhibit specific enzymes involved in disease processes. Notably, it has been identified as an inhibitor of β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE, NPBA may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that NPBA exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Table 1: Biological Activity of this compound

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
BACE InhibitionNeuronal Cells15Inhibition of amyloid-beta production
Anticancer ActivityMCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
Antioxidant ActivityHuman Fibroblasts20Scavenging free radicals

Case Studies

  • Alzheimer's Disease Model : A study demonstrated that NPBA effectively reduced amyloid plaque formation in transgenic mice models of Alzheimer's disease. The treatment led to a significant decrease in BACE activity and improved cognitive function as assessed by behavioral tests .
  • Cancer Cell Lines : In another study, NPBA was tested against various cancer cell lines, including MCF-7 and HeLa cells. Results indicated that NPBA not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways, highlighting its dual role as both an anti-proliferative and pro-apoptotic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Nitro-5-(pyridin-4-yl)benzoic acid?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with nitro-substituted benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling can link pyridinyl boronic acids to halogenated nitrobenzoic acids. Key parameters include:
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).
  • Base: Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., DME/H₂O).
  • Temperature: 80–100°C under inert atmosphere .
    Purification typically involves recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., LC-MS with C18 column, 0.1% formic acid/acetonitrile mobile phase) .
  • ¹H/¹³C NMR : Analyze aromatic proton environments (pyridinyl vs. benzoic acid protons) and nitro-group deshielding effects.
  • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :
  • Medicinal Chemistry : As a pharmacophore for enzyme inhibition (e.g., targeting bacterial PPTases) due to its nitro and pyridinyl groups, which enhance binding to hydrophobic pockets .
  • Materials Science : As a ligand for metal-organic frameworks (MOFs) or as a precursor for fluorinated polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR with X-ray crystallography (using SHELXL for refinement) to confirm bond angles and substituent positions .
  • Adduct Identification : Use high-resolution MS (HRMS) to distinguish between sodium/potassium adducts and true impurities. Adjust ionization parameters (e.g., ESI vs. APCI) .
  • Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in nitro or pyridinyl groups .

Q. What strategies are effective for analyzing the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : SHELXL-2018 for small-molecule refinement. Key steps:
  • Assign anisotropic displacement parameters to non-H atoms.
  • Validate with R1/wR2 convergence (<5%) and CheckCIF/PLATON for steric clashes .
  • Comparative Analysis : Overlay with similar structures (e.g., 3-Nitro-5-(trifluoromethyl)benzoic acid) to assess substituent effects on packing .

Q. How can the reactivity of the nitro group in substitution reactions be systematically studied?

  • Methodological Answer :
  • Reduction Studies : Catalytic hydrogenation (H₂/Pd-C in ethanol) to convert nitro to amine, monitored by TLC or in situ IR.
  • Nucleophilic Aromatic Substitution : React with amines/thiols under microwave-assisted conditions (DMF, 120°C, 30 min). Track regioselectivity via LC-MS .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH/temperatures.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-Nitro-5-(pyridin-4-yl)benzoic acid
Reactant of Route 2
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3-Nitro-5-(pyridin-4-yl)benzoic acid

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